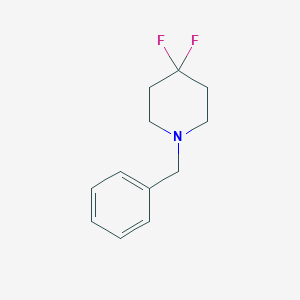

1-Benzyl-4,4-difluoropiperidine

Overview

Description

1-Benzyl-4,4-difluoropiperidine is a chemical compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features two fluorine atoms at the 4-position and a benzyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-difluoropiperidine can be synthesized through several methods. One common approach involves the reaction of 1-chloroethyl chloroformate with N-benzyl-4,4-difluoropiperidine in methylene chloride under an argon atmosphere at 0°C. The mixture is then stirred for 2 hours at 55°C, followed by cooling and refluxing in methanol to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,4-difluoropiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield the corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or piperidine ring positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4,4-difluoropiperidine serves as a lead compound in drug discovery, particularly for neurological disorders. Its structural similarity to biologically active molecules allows it to be used as a precursor for various drug candidates targeting specific receptors involved in neurological functions.

Case Study: Influenza Virus Inhibition

Recent studies have identified N-benzyl-4,4-disubstituted piperidines as promising candidates for anti-influenza drug development. These compounds demonstrated significant inhibitory activity against the H1N1 virus by interacting with hemagglutinin fusion peptides. The binding mechanism involves π-stacking interactions that enhance their efficacy .

Biological Studies

The compound is utilized in receptor binding and enzyme inhibition studies due to its ability to interact with various biological targets. Its fluorinated structure improves binding affinity and selectivity, making it valuable for pharmacological research.

Table 1: Biological Activity Data

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | Influenza H1N1 | Low micromolar | |

| N-benzyl-3,3-difluoropiperidine | Receptor Binding | High affinity |

Industrial Applications

In addition to its pharmaceutical potential, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it an effective building block for synthesizing polymers and agrochemicals.

Comparison with Related Compounds

Table 2: Comparison of Piperidine Derivatives

| Compound | Structure Features | Unique Properties |

|---|---|---|

| This compound | Benzyl group + difluoro substitution | High selectivity in receptor binding |

| 4,4-Difluoropiperidine | Lacks benzyl group | Different biological activity |

| 1-Benzyl-3,3-difluoropiperidine | Fluorine at 3-position | Variations in reactivity |

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The benzyl group may also contribute to lipophilicity, facilitating membrane permeability and intracellular access.

Comparison with Similar Compounds

4,4-Difluoropiperidine: Lacks the benzyl group, resulting in different chemical and biological properties.

1-Benzyl-3,3-difluoropiperidine: Features fluorine atoms at the 3-position instead of the 4-position, leading to variations in reactivity and applications.

1-Benzyl-4,4-difluoropiperidine-4,4-diol: Contains additional hydroxyl groups, which can alter its solubility and reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms and a benzyl group enhances its potential as a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Biological Activity

1-Benzyl-4,4-difluoropiperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound features a piperidine ring substituted with two fluorine atoms and a benzyl group. Its molecular formula is with a molecular weight of approximately 235.24 g/mol. The presence of fluorine enhances the compound's lipophilicity, which is critical for its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes, influencing metabolic pathways crucial for cellular function.

- Receptor Binding : It has been shown to interact with receptors such as the dopamine receptor D4 (D4R), where it acts as an antagonist. This interaction is significant in the context of neurological disorders like Parkinson's disease .

- Antiviral Activity : Research indicates that derivatives of this compound can inhibit influenza A virus fusion through specific binding interactions with hemagglutinin (HA), a protein essential for viral entry into host cells .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

Antiviral Properties

This compound has been identified as part of a class of compounds effective against influenza A virus. A study demonstrated that these compounds inhibit the low pH-induced HA-mediated membrane fusion process, highlighting their potential as antiviral agents .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Inhibitor of influenza A | Binds to HA fusion peptide |

| 4-Fluorobenzyl analogue | Higher potency against H1N1 | Similar binding interactions |

Dopamine Receptor Antagonism

The compound has also been studied for its antagonistic effects on D4R. This receptor is implicated in various neuropsychiatric conditions, making it a target for therapeutic interventions. The activity profile shows selectivity over other dopamine receptor subtypes, which is beneficial for minimizing side effects .

Case Studies

- Influenza Virus Inhibition : In a study involving N-benzyl-4,4-disubstituted piperidines, researchers identified specific structural features that enhance antiviral activity against H1N1. The most active compounds displayed low micromolar activity, indicating significant potential for drug development aimed at influenza treatment .

- Dopamine Receptor Modulation : Another study focused on the discovery of novel D4R antagonists based on benzyloxypiperidine scaffolds. Compounds derived from this scaffold exhibited improved stability and selectivity compared to previously reported antagonists .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Benzyl-4,4-difluoropiperidine, and what analytical techniques confirm its purity?

- Methodological Answer : Synthesis typically involves introducing the benzyl group to a piperidine scaffold followed by fluorination. For example, describes a continuous flow carboxylation using s-BuLi in THF for a related compound (N-Boc-4,4-difluoropiperidine), which can be adapted for selective fluorination. Analytical confirmation includes:

- 1H/13C NMR : Peaks for benzyl protons (δ ~7.35–7.20 ppm) and difluoro groups (split signals in 13C NMR due to coupling) .

- Mass Spectrometry : Molecular ion peak at m/z 211.25 (C₁₂H₁₅F₂N) .

Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis.

Q. What safety precautions are recommended when handling this compound given limited toxicological data?

- Methodological Answer : Due to insufficient toxicological studies (as noted for structurally similar compounds in and ):

- Use PPE : Nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation.

- Implement emergency protocols : Flush eyes with water for 15 minutes () and wash skin with soap/water if exposed.

- Store in sealed containers away from ignition sources ( ).

Q. How does the electronic effect of the difluoro group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing nature of the difluoro group increases the electrophilicity of adjacent carbons. This enhances reactivity in SN2 reactions, as seen in carboxylation studies where α-deprotonation by s-BuLi is facilitated (). Computational modeling (e.g., DFT) can predict regioselectivity for functionalization .

Advanced Research Questions

Q. How can continuous flow chemistry optimize the synthesis of derivatives like carboxylic acids from this compound?

- Methodological Answer : Flow chemistry enables precise control over reaction parameters (temperature, residence time) and safer handling of reactive intermediates. For carboxylation:

- Use a microreactor to mix this compound with s-BuLi in THF under inert conditions.

- Introduce CO₂ gas for trapping the lithiated intermediate.

- Achieve >90% yield with reduced side reactions (as demonstrated in for a related compound). Scale-up to 400 g/day is feasible with optimized flow rates.

Q. What challenges arise in crystallographic characterization of this compound derivatives, and how are they addressed?

- Methodological Answer : Challenges include crystal polymorphism and disorder in bulky substituents (e.g., benzyl groups). Solutions:

- Use SHELXS97/SHELXL97 for structure refinement ( ).

- Collect high-resolution data (e.g., synchrotron sources) to resolve fluorine positions.

- Apply PLATON for symmetry validation ( ). Example: A derivative showed C–F bond lengths of 1.35 Å, confirmed via X-ray diffraction .

Q. How do researchers resolve contradictions in reaction yields when using different deprotonation agents with this compound?

- Methodological Answer : Conflicting yields may arise from varying base strengths (e.g., s-BuLi vs. LDA). Systematic approaches include:

- Kinetic profiling : Monitor reaction progress via in-line IR spectroscopy.

- DoE (Design of Experiments) : Vary temperature, base equivalents, and solvent polarity.

- Mechanistic studies : Use isotopic labeling (²H/¹³C) to trace deprotonation sites. highlights that s-BuLi in THF maximizes carboxylation efficiency (85% yield vs. 60% with LDA) .

Q. What computational methods support the conformational analysis of this compound in medicinal chemistry studies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate piperidine ring puckering (e.g., chair vs. boat conformers) influenced by fluorine sterics.

- Docking studies : Assess binding affinity to targets like GPCRs using AutoDock Vina.

- NMR coupling constants : Compare experimental ³JHH values with computed values (e.g., ³J = 10.4 Hz for axial-axial protons) .

Properties

IUPAC Name |

1-benzyl-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHRARQBWMKEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382314 | |

| Record name | 1-benzyl-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155137-18-1 | |

| Record name | 1-benzyl-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 155137-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.